Acid-Catalyzed Dissociation Kinetics: Mn(DO3A) vs. Mn(DOTA) Direct Comparative Assessment
In a direct head-to-head study of 12-membered macrocyclic Mn(II) complexes, the acid-catalyzed dissociation rate constant (k1) of Mn(DO3A) was measured at 0.45 M−1s−1, representing an 11.25-fold increase in dissociation rate compared to the octadentate reference chelator Mn(DOTA) which exhibited k1 = 0.040 M−1s−1 [1]. This increase is directly attributable to the reduction in ligand denticity from eight (DOTA) to seven (DO3A) donor atoms [1]. The half-life of acid-catalyzed dissociation is correspondingly shorter for Mn(DO3A) than for Mn(DOTA), consistent with the lower kinetic inertness of the heptadentate chelate [1].
| Evidence Dimension | Acid-catalyzed dissociation rate constant (k1) |
|---|---|
| Target Compound Data | k1 = 0.45 M−1s−1 |
| Comparator Or Baseline | Mn(DOTA): k1 = 0.040 M−1s−1 |
| Quantified Difference | 11.25-fold higher dissociation rate for Mn(DO3A) |
| Conditions | 0.15 M NaCl, 25°C; UV-vis spectrophotometric monitoring of dissociation kinetics |
Why This Matters
Kinetic inertness directly correlates with resistance to metal ion release in vivo; this quantitative comparison informs risk assessment for applications where prolonged circulatory residence or physiological transmetallation challenges are anticipated, distinguishing Mn(DO3A) from the more kinetically robust Mn(DOTA) chelate.
- [1] Garda Z, Molnár E, Kálmán FK, et al. Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands. Front Chem. 2018;6:232. View Source
